molecular formula C25H26F3N5O3 B607755 (3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt CAS No. 1652591-80-4

(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt

Cat. No. B607755
M. Wt: 501.51
InChI Key: CUCLWQZRCAQPJM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including an amino group, a piperidinyl group, a benzimidazole group, and a methanone group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings would contribute to the rigidity of the molecule, while the amino and methanone groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amino group could make the compound basic, and the benzimidazole ring could contribute to its aromaticity .

Scientific Research Applications

Fluorescence Applications

The compound's structure is related to benzimidazole and indole derivatives, which are notable in the development of fluorescence applications. For instance, tridentate ligands derived from benzimidazole and tryptophan have been synthesized, demonstrating coordination geometries useful in fluorescence spectroscopy (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial Activity

Compounds structurally related to benzimidazole and indole have shown promising antimicrobial activities. For instance, pyridine derivatives, which share structural similarities with the given compound, demonstrated modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Receptor Antagonist Properties

Compounds with structural components similar to benzimidazole and indole, such as (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone, have been identified as histamine H(4) receptor antagonists. This implies potential applications in targeting specific receptors for therapeutic purposes (Terzioğlu, van Rijn, Bakker, de Esch, & Leurs, 2004).

Applications in Chemoselective Reduction

The compound's structure is related to benzimidazole, which is utilized in chemoselective reduction processes. For instance, benzimidazol-2-yl derivatives have been used for the chemoselective reduction of double bonds, indicating potential in chemical synthesis and modification techniques (Sadhu, Reddy, & Dubey, 2016).

Synthesis of Novel Central Nervous System Depressants

The structure is related to compounds that have been investigated as central nervous system depressants. For example, series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have demonstrated potential anticonvulsant and antidepressant properties (Butler, Wise, & Dewald, 1984).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising activity against cancer cell lines, it could be further developed and studied as a potential anticancer drug .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCLWQZRCAQPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt
Reactant of Route 2
(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt
Reactant of Route 3
(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt
Reactant of Route 4
(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt
Reactant of Route 5
(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt
Reactant of Route 6
(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt

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